molecular formula C27H50N2O70S16 B1219571 Aprosulate CAS No. 123123-68-2

Aprosulate

Cat. No.: B1219571
CAS No.: 123123-68-2
M. Wt: 2035.7 g/mol
InChI Key: KSXQTGMWWMBCIP-VXMGFIRPSA-N
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Description

Aprosulate, also known as this compound sodium, is a highly sulfated analogue of heparin. It is a synthetic glycosaminoglycan that has been studied for its potential as an antithrombotic drug. This compound exerts a strong anticoagulant effect in plasma due to its interaction with heparin cofactor II .

Preparation Methods

The synthesis of Aprosulate involves the sulfation of lactobionic acid. The process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the product.

Chemical Reactions Analysis

Aprosulate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: this compound can undergo substitution reactions, particularly involving its sulfate groups.

Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions and oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Aprosulate has several scientific research applications, including:

Mechanism of Action

Aprosulate exerts its effects primarily through its interaction with heparin cofactor II. This interaction leads to the inhibition of thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, this compound prevents the formation of blood clots. Additionally, this compound has been shown to inhibit thrombin-induced platelet activation, further contributing to its anticoagulant properties .

Comparison with Similar Compounds

Aprosulate is similar to other sulfated polysaccharides such as heparin, dermatan sulfate, and pentosan polysulfate. it is unique in its specific structure and degree of sulfation, which confer distinct anticoagulant properties. Compared to heparin, this compound has a more targeted mechanism of action involving heparin cofactor II, making it potentially safer and more effective in certain clinical settings .

Similar Compounds

  • Heparin
  • Dermatan sulfate
  • Pentosan polysulfate
  • Recombinant hirudin

This compound’s unique structure and mechanism of action make it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

123123-68-2

Molecular Formula

C27H50N2O70S16

Molecular Weight

2035.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C27H50N2O70S16/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+/m1/s1

InChI Key

KSXQTGMWWMBCIP-VXMGFIRPSA-N

SMILES

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Isomeric SMILES

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

Canonical SMILES

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O

123123-68-2

Synonyms

aprosulate
LW 10082
LW-10082

Origin of Product

United States

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